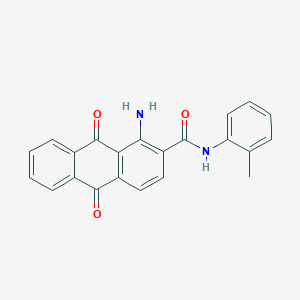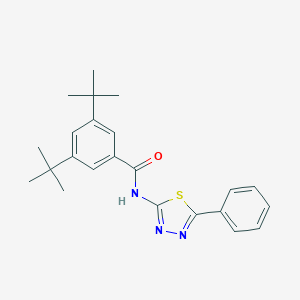![molecular formula C26H15NO2 B400812 12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione](/img/structure/B400812.png)
12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione is a complex organic compound with the molecular formula C26H15NO2. It is characterized by its unique structure, which includes a pyridine ring fused with two indene units and a 4-methylphenyl group.
準備方法
The synthesis of 12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with indan-1-one, followed by cyclization and oxidation steps to form the final product. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency .
化学反応の分析
12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
科学的研究の応用
12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties .
作用機序
The mechanism of action of 12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione can be compared with other similar compounds, such as:
6-(3,4-Dimethoxyphenyl)diindeno[1,2-b2,1-e]pyridine-5,7-dione: This compound has similar structural features but includes methoxy groups instead of a methyl group, which can influence its chemical reactivity and applications.
6-(4-Chlorophenyl)diindeno[1,2-b2,1-e]pyridine-5,7-dione:
The uniqueness of this compound lies in its specific structural arrangement and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties .
特性
分子式 |
C26H15NO2 |
|---|---|
分子量 |
373.4g/mol |
IUPAC名 |
12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione |
InChI |
InChI=1S/C26H15NO2/c1-14-10-12-15(13-11-14)20-21-23(16-6-2-4-8-18(16)25(21)28)27-24-17-7-3-5-9-19(17)26(29)22(20)24/h2-13H,1H3 |
InChIキー |
YAMQJHKLIDVFHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC4=C2C(=O)C5=CC=CC=C54)C6=CC=CC=C6C3=O |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC4=C2C(=O)C5=CC=CC=C54)C6=CC=CC=C6C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate](/img/structure/B400743.png)
![6-benzyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B400744.png)




